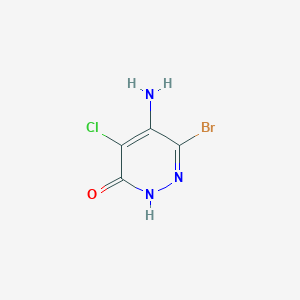

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one

Description

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by amino, bromo, and chloro substituents at positions 5, 6, and 4, respectively. Pyridazinones are known for their diverse biological activities, including herbicidal, antifungal, and anticancer properties, which are modulated by substituent patterns on the core ring . The presence of bromine and chlorine enhances electrophilicity and stability, while the amino group introduces nucleophilic reactivity, making this compound a versatile intermediate for further functionalization.

Properties

Molecular Formula |

C4H3BrClN3O |

|---|---|

Molecular Weight |

224.44 g/mol |

IUPAC Name |

4-amino-3-bromo-5-chloro-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H3BrClN3O/c5-3-2(7)1(6)4(10)9-8-3/h(H3,7,9,10) |

InChI Key |

WFGMFWKANMROHN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)NN=C1Br)Cl)N |

Origin of Product |

United States |

Preparation Methods

Starting Material: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is the principal starting material due to its availability and reactivity. The compound undergoes substitution reactions where chlorine atoms are selectively replaced by amino and bromo groups.

Amination Step

The first critical step is the selective amination of 3,6-dichloropyridazine to introduce the amino group at the 5-position (or 3-position depending on numbering), yielding 3-amino-6-chloropyridazine as an intermediate.

-

- Reagents: Ammonia (ammoniacal liquor)

- Solvent: Dimethylformamide (DMF) or mixed solvents including acetonitrile or water

- Temperature: 30–180 °C (typical range 100–150 °C)

- Time: 5–26 hours depending on scale and temperature

Procedure:

3,6-Dichloropyridazine is reacted with ammonia in DMF under stirring at elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography (GC). After completion, the reaction mixture is concentrated, and the product is purified by recrystallization and silica gel column chromatography.Yields and Purity:

Yields range from approximately 89% to 96%, with product purity exceeding 98% by GC analysis. Melting points are consistent with literature values (~207–210 °C).Representative Data Table: Amination Reaction Parameters

| Entry | 3,6-Dichloropyridazine (g) | Ammonia (g) | Solvent (mL) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2.98 | 2.10 | DMF (30) | 100 | 9 | 90.63 | 98.76 | Small scale, recrystallized |

| 2 | 14.90 | 10.52 | DMF (200) | 130 | 7 | 95.70 | - | Larger scale, chromatography |

| 3 | 29.80 | 10.52 | DMF (350), Acetonitrile (200) | 150 | 6 | 89.25 | - | Mixed solvents |

| 4 | 14.90 | 26.3 | Water (100) | 105 | 5 | 90.48 | - | Aqueous medium |

| 5 | 29.80 | 10.52 | Water (400), DMF (100) | 120–190 | 0.9 | 90.25 | - | Stepwise heating |

Bromination Step

Following amination, bromination introduces the bromo substituent at the 6-position of the pyridazine ring to yield the target compound.

-

- Bromine in methanol or mixed solvents

- Temperature: Ambient (~20 °C)

- Time: Approximately 20 hours

- Catalyst or additives: Sometimes surfactants like Virahol are used to improve solubility and reaction homogeneity.

Procedure:

The intermediate 3-amino-6-chloropyridazine is treated with bromine under stirring at room temperature. The reaction is monitored by TLC and GC. After completion, solvents are removed by evaporation, and the crude product is purified by silica gel chromatography.Outcome:

The reaction proceeds with high selectivity, affording 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one in good yield and purity.

Summary of Reaction Sequence

| Step | Starting Material | Reagents/Conditions | Product | Key Notes |

|---|---|---|---|---|

| 1. Amination | 3,6-Dichloropyridazine | Ammonia, DMF, 100–150 °C, 5–26 h | 3-Amino-6-chloropyridazine | High yield, mild conditions |

| 2. Bromination | 3-Amino-6-chloropyridazine | Bromine, methanol, 20 °C, 20 h | 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one | Selective bromination |

Additional Notes on Purification and Characterization

Purification:

Recrystallization and silica gel column chromatography are standard purification techniques employed to achieve high purity.-

- Melting point determination (~207–210 °C)

- Gas chromatography (GC) for purity assessment

- Nuclear magnetic resonance (NMR) spectroscopy to confirm structure (typical 1H NMR signals consistent with pyridazine derivatives)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the amino group or the pyridazine ring.

Reduction: Reduction reactions could target the bromo or chloro substituents, leading to dehalogenation.

Substitution: Nucleophilic or electrophilic substitution reactions could replace the amino, bromo, or chloro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium azide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a dehalogenated pyridazine.

Scientific Research Applications

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one would depend on its specific interactions with biological targets. It could interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Efficiency: Bromination of pyridazinones is highly efficient (e.g., 90% yield for 4-Bromo-6-chloropyridazin-3(2H)-one ), but the amino group may require protection during halogenation to avoid side reactions.

- Structure-Activity Relationships (SAR): Amino groups at position 5 correlate with herbicidal activity degradation (as in Desphenyl Chloridazon) . Bromine at position 6 enhances bioactivity duration due to slower metabolic dehalogenation .

Biological Activity

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes data from various studies to elucidate the compound's biological activity, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties.

Chemical Structure

The compound features a pyridazine ring with amino and halogen substituents, which are known to influence its biological activity. The presence of bromine and chlorine atoms enhances the lipophilicity and reactivity of the molecule, potentially affecting its interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyridazinones exhibit significant anti-inflammatory effects. For instance, compounds related to 5-amino-6-bromo-4-chloropyridazin-3(2H)-one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Inhibitory Activity against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Other Derivatives | Varies | Varies |

Note: TBD indicates that specific values for this compound need to be determined through empirical studies.

In a study assessing various pyrimidine derivatives, several showed promising results in reducing inflammation comparable to standard anti-inflammatory drugs such as indomethacin .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies involving similar pyridazine derivatives have indicated effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one | TBD |

| Oxacillin | 64 |

Research on related compounds has shown varying MIC values, indicating that structural modifications can significantly impact antimicrobial activity .

3. Cytotoxicity

Preliminary investigations into the cytotoxic effects of pyridazine derivatives have revealed that some compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxicity of various pyridazine derivatives, one derivative demonstrated an IC50 value of approximately 25 μM against human cancer cell lines, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of 5-amino-6-bromo-4-chloropyridazin-3(2H)-one can be influenced by its structural components. The presence of electron-withdrawing groups such as bromine and chlorine increases the compound's reactivity and ability to interact with target biomolecules.

Key Findings:

- Electron-withdrawing groups enhance lipophilicity.

- Substituents at specific positions on the pyridazine ring can modulate biological activity.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For example, bromo and chloro substituents in similar heterocycles (e.g., pyrimidines) are introduced using halogenation agents like N-bromosuccinimide (NBS) or POCl₃ under controlled temperatures (40–80°C) . Optimize reaction conditions (solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC (≥97% purity thresholds, as in ).

Q. How should researchers characterize the compound’s structure and purity?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., downfield shifts for electron-withdrawing groups like Br and Cl) and FT-IR to identify amine (-NH₂) stretches (~3300 cm⁻¹). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with >97% purity criteria, as standardized in reagent catalogs . For crystallinity, employ X-ray diffraction (single-crystal analysis), as demonstrated in bromo-chloro phenol derivatives .

Q. What are the critical parameters for ensuring compound stability during storage?

- Methodological Answer : Store at 0–6°C in amber vials under inert atmosphere (N₂/Ar), as bromo- and chloro-substituted heterocycles are sensitive to light and moisture . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., dehalogenation or oxidation).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for substituent positions?

- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign coupling patterns and connectivity. Compare experimental 13C NMR chemical shifts with Density Functional Theory (DFT)-calculated values (B3LYP/6-31G* basis set). For unresolved discrepancies, synthesize isotopically labeled analogs (e.g., 15N-labeled amine) to validate assignments .

Q. What strategies enable selective functionalization of bromo vs. chloro substituents in cross-coupling reactions?

- Methodological Answer : Exploit differences in bond dissociation energies (C-Br: ~70 kcal/mol; C-Cl: ~81 kcal/mol) for regioselective Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with Br substituents (mild conditions: 60°C, THF/H₂O) . For Cl substituents, employ Buchwald-Hartwig amination with Xantphos ligands at higher temperatures (100–120°C). Monitor selectivity via LC-MS and kinetic studies.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Conduct DFT calculations (Gaussian 16) to map transition states and activation energies for SNAr pathways. Compare Fukui indices to identify electrophilic centers (e.g., C-4 vs. C-6 positions). Validate predictions experimentally using kinetic isotopic effects (KIE) with deuterated solvents .

Q. What are the mechanistic implications of pH-dependent degradation pathways for this compound?

- Methodological Answer : Perform pH-rate profiling (pH 2–12 buffers, 25°C) with UV-Vis monitoring (λ = 250–300 nm). Identify hydrolysis products (e.g., dehalogenated pyridazinones) via LC-HRMS. Propose mechanisms using Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.